

# Application Notes and Protocols for FL118 Dosing and Administration in Murine Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                      |
|----------------|--------------------------------------|
| Compound Name: | 10,11-Methylenedioxy-20-camptothecin |
| Cat. No.:      | B025124                              |

[Get Quote](#)

These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols for the dosing and administration of the novel anti-cancer agent FL118 in mice. The information is compiled from various preclinical studies and is intended to guide the design and execution of in vivo experiments.

## Core Principles of FL118 Administration

FL118 is a small molecule inhibitor of several key cancer survival-associated proteins, including survivin, Mcl-1, XIAP, and cIAP2.<sup>[1][2][3]</sup> Its administration in preclinical mouse models has been explored through various routes and schedules to optimize its therapeutic index and anti-tumor efficacy. The choice of formulation, administration route, and dosing schedule can significantly impact the maximum tolerated dose (MTD) and the therapeutic outcome.

## Data Presentation: Dosing and Efficacy Summary

The following tables summarize the quantitative data on FL118 dosing schedules, administration routes, and their observed anti-tumor effects in different murine xenograft models.

Table 1: Maximum Tolerated Doses (MTD) of FL118 with Different Formulations and Administration Routes

| Formulation         | Administration Route   | Dosing Schedule              | MTD (mg/kg) | Reference |
|---------------------|------------------------|------------------------------|-------------|-----------|
| Tween 80-containing | Intraperitoneal (i.p.) | daily x 5                    | 0.2         | [4]       |
| Tween 80-containing | Intraperitoneal (i.p.) | every other day x 3 (q2 x 3) | 0.5         | [4]       |
| Tween 80-containing | Intraperitoneal (i.p.) | weekly x 4                   | 1.5         | [4]       |
| Tween 80-free       | Intravenous (i.v.)     | daily x 5                    | 1.5 - 2.5   | [1]       |
| Tween 80-free       | Intravenous (i.v.)     | every other day x 5 (q2 x 5) | 1.5 - 2.5   | [5]       |
| Tween 80-free       | Intravenous (i.v.)     | weekly x 4                   | 3.5 - 5.0   | [5][6]    |
| Not Specified       | Oral Gavage            | weekly x 4                   | 10          | [7]       |

Table 2: Anti-Tumor Efficacy of FL118 in Murine Xenograft Models

| Tumor Model        | Administration Route | Dosing Schedule | Dose (mg/kg) | Outcome                          | Reference |
|--------------------|----------------------|-----------------|--------------|----------------------------------|-----------|
| FaDu (Head & Neck) | Intravenous (i.v.)   | daily x 5       | 1.5          | Tumor growth inhibition          | [1]       |
| FaDu (Head & Neck) | Intravenous (i.v.)   | daily x 5       | 2.5          | Tumor growth inhibition          | [1]       |
| FaDu (Head & Neck) | Intravenous (i.v.)   | q2 x 5          | 1.5          | Tumor growth inhibition          | [5]       |
| FaDu (Head & Neck) | Intravenous (i.v.)   | q2 x 5          | 2.5          | Tumor growth inhibition          | [5]       |
| FaDu (Head & Neck) | Intravenous (i.v.)   | weekly x 4      | 3.5          | Anti-tumor activity              | [6]       |
| FaDu (Head & Neck) | Intravenous (i.v.)   | weekly x 4      | 5.0          | Anti-tumor activity              | [6]       |
| SW620 (Colon)      | Intravenous (i.v.)   | daily x 5       | 1.5          | Tumor growth inhibition          | [1]       |
| SW620 (Colon)      | Intravenous (i.v.)   | daily x 5       | 2.5          | Tumor growth inhibition          | [1]       |
| SW620 (Colon)      | Intravenous (i.v.)   | q2 x 5          | 1.5          | Tumor growth inhibition          | [5]       |
| SW620 (Colon)      | Intravenous (i.v.)   | q2 x 5          | 2.5          | Tumor growth inhibition          | [5]       |
| SW620 (Colon)      | Intravenous (i.v.)   | weekly x 4      | 3.5          | Anti-tumor activity              | [6]       |
| SW620 (Colon)      | Intravenous (i.v.)   | weekly x 4      | 5.0          | Anti-tumor activity              | [6]       |
| ES-2 (Ovarian)     | Oral Gavage          | weekly          | 5            | Dose-dependent tumor suppression | [8]       |

---

|                   |             |        |    |                                  |     |
|-------------------|-------------|--------|----|----------------------------------|-----|
| ES-2<br>(Ovarian) | Oral Gavage | weekly | 10 | Dose-dependent tumor suppression | [8] |
|-------------------|-------------|--------|----|----------------------------------|-----|

---

## Experimental Protocols

### FL118 Formulation

#### a) Tween 80-Containing Formulation (for Intraperitoneal Administration):

- Composition: 5% DMSO, 20% Tween 80, and 75% saline.[4]
- Preparation:
  - Dissolve FL118 powder in DMSO to create a stock solution.
  - Add Tween 80 to the solution and mix thoroughly.
  - Add saline to the desired final volume and vortex to ensure a homogenous solution.
- Note: This formulation is not recommended for intravenous administration due to potential toxicity.[4]

#### b) Tween 80-Free Formulation (for Intravenous Administration):

- While the exact composition of the Tween 80-free formulation is proprietary, it is described as an i.v.-compatible solution that allows for higher MTDs compared to the Tween 80-containing formulation.[1][5] Researchers should refer to specific publications or manufacturers for details on preparing this formulation.

## Animal Models and Tumor Implantation

- Animal Strain: Severe combined immunodeficiency (SCID) mice or BALB/c nude mice are commonly used.[7][8]
- Tumor Cell Lines: Human cancer cell lines such as FaDu (head and neck), SW620 (colon), HCT-8 (colon), and ES-2 (ovarian) have been utilized in xenograft models.[1][8][9]

- Implantation:
  - Subcutaneously inject  $2 \times 10^6$  cancer cells in the flank of each mouse.[7]
  - Allow tumors to grow to a volume of approximately  $100-250 \text{ mm}^3$  before initiating treatment.[1][5][6][7]
  - Randomly divide mice into control and treatment groups (typically 5 mice per group).[7]

## Administration of FL118

### a) Intravenous (i.v.) Injection:

- Procedure: Administer the Tween 80-free formulation of FL118 via the tail vein.
- Dosing Schedules:
  - Daily x 5: Administer FL118 once daily for five consecutive days.[1]
  - q2 x 5: Administer FL118 every other day for a total of five injections.[5]
  - Weekly x 4: Administer FL118 once a week for four consecutive weeks.[5][6]

### b) Intraperitoneal (i.p.) Injection:

- Procedure: Administer the Tween 80-containing formulation of FL118 into the peritoneal cavity.
- Dosing Schedules:
  - daily x 5: Once a day for 5 days.[5]
  - q2 x 3: Every other day for 3 doses.[5]
  - weekly x 4: Once a week for 4 weeks.[5]

### c) Oral Gavage:

- Procedure: Administer FL118 solution directly into the stomach using a gavage needle.

- Dosing Schedule:
  - Once a week: For a duration of 20 days.[8]

## Monitoring and Endpoint

- Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
- Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., ~2000 mm<sup>3</sup>) or if significant toxicity is observed.[4]

## Visualizations

### Signaling Pathway of FL118



[Click to download full resolution via product page](#)

Caption: FL118 mechanism of action.

## Experimental Workflow for FL118 In Vivo Studies



[Click to download full resolution via product page](#)

Caption: Workflow for in vivo FL118 efficacy studies.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. researchgate.net [researchgate.net]
- 2. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes and Protocols for FL118 Dosing and Administration in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025124#dosing-and-administration-schedule-for-fl118-in-mice>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)